Dezapelisib
Übersicht
Beschreibung
Dezapelisib, also known as INCB040093, is a specific inhibitor of PIK3CD . It blocks PI3K/AKT signaling to prevent cell proliferation . It is a small molecule pharmaceutical currently being investigated in clinical studies . The pharmaceutical is active against phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform .
Molecular Structure Analysis
The molecular formula of Dezapelisib is C20H16FN7OS . The average molecular weight is 421.45 Da and the monoisotopic mass is 421.1121075 Da . The structure includes a thiazolo[3,2-a]pyrimidin-5-one core, a 3-fluorophenyl group, and a purin-6-ylaminoethyl group .
Physical And Chemical Properties Analysis
Dezapelisib has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 rotatable bonds . The topological polar surface area is 129.1 . It has a XLogP value of 3.56 , which is a measure of its lipophilicity.
Wissenschaftliche Forschungsanwendungen
1. Dezapelisib A Novel Therapeutic Agent
Dezapelisib, also known as INCB040093, is a selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. It specifically targets PI3Kδ, a form often overexpressed in tumor cells, particularly in hematologic malignancies. By inhibiting PI3Kδ, Dezapelisib disrupts the PI3K/AKT kinase signaling pathway, which is crucial for tumor cell proliferation and survival. This targeted approach allows for normal cell signaling in non-neoplastic cells, making it a promising therapeutic agent for certain cancers (Definitions, 2020).
2. Similarities with Other PI3K Inhibitors Dezapelisib shares similarities with other PI3K inhibitors. For instance, INCB050465 (Parsaclisib), another PI3Kδ inhibitor, features a unique pyrazolopyrimidine hinge-binder, differentiating it from Dezapelisib and other similar inhibitors. The efficacy of these inhibitors in various cancers, including their pharmacokinetics and pharmacodynamics, is an area of active research (Yue et al., 2019).
3. Clinical Trials and Applications Clinical studies have explored the efficacy of Dezapelisib and related compounds in various settings. A Phase Ib study involving Alpelisib (BYL719), a PI3Kα-specific inhibitor, combined with letrozole, showed promising results in ER+/HER2− metastatic breast cancer patients refractory to endocrine therapy. The study focused on the safety, tolerability, and preliminary activity of this combination (Mayer et al., 2016).
4. Dezapelisib in Drug-Drug Interaction Studies Understanding the interactions of Dezapelisib with other drugs is crucial for its clinical application. A study on Alpelisib's pharmacokinetics in rat plasma, a similar PI3K inhibitor, explored the effects of CYP3A4 inhibitors on its pharmacokinetics, providing insights into potential drug-drug interactions relevant to Dezapelisib (Wang et al., 2021).
Zukünftige Richtungen
Dezapelisib is currently under clinical development by Incyte and is in Phase I for Hairy Cell Leukemia . According to GlobalData, Phase I drugs for Hairy Cell Leukemia have an 86% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . This suggests promising future directions for Dezapelisib.
Eigenschaften
CAS-Nummer |
1262440-25-4 |
---|---|
Produktname |
Dezapelisib |
Molekularformel |
C20H16FN7OS |
Molekulargewicht |
421.4544 |
IUPAC-Name |
6-(3-fluorophenyl)-3-methyl-7-((1S)-1-(9H-purin-6-ylamino)ethyl)-5H-(1,3)thiazolo(3,2-a)pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1 |
InChI-Schlüssel |
RSIWALKZYXPAGW-NSHDSACASA-N |
SMILES |
O=C1C(C2=CC=CC(F)=C2)=C([C@@H](NC3=C4N=CNC4=NC=N3)C)N=C5N1C(C)=CS5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dezapelisib; INCB040093; INCB-040093; INCB 040093. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.